3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-thiol

Anticancer Cytotoxicity Colorectal Cancer

3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-thiol (CAS: 1342386-00-8) offers superior biological performance over generic analogs. In HCT116 colorectal cancer assays, this 3-fluorophenyl derivative demonstrates an IC50 of 10.5 µM, significantly outperforming the unsubstituted phenyl analog (IC50: 17.33 µM). The meta-fluorine substitution imparts unique electronic properties critical for target binding and selectivity. With broad-spectrum antibacterial activity against drug-resistant strains and proven utility as a fluorinated building block for kinase, protease, and GPCR-targeted libraries, this compound is the rational choice for medicinal chemistry and chemical biology programs where substitution pattern matters.

Molecular Formula C8H5FN2OS
Molecular Weight 196.2 g/mol
CAS No. 1342386-00-8
Cat. No. B1445260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-thiol
CAS1342386-00-8
Molecular FormulaC8H5FN2OS
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C2=NC(=S)ON2
InChIInChI=1S/C8H5FN2OS/c9-6-3-1-2-5(4-6)7-10-8(13)12-11-7/h1-4H,(H,10,11,13)
InChIKeyKENLNKGREQWPPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-thiol (CAS 1342386-00-8): A Fluorinated Heterocyclic Scaffold for Medicinal Chemistry


3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-thiol (CAS: 1342386-00-8) is a heterocyclic compound featuring a 1,2,4-oxadiazole core with a thiol group at the 5-position and a 3-fluorophenyl substituent [1]. This fluorinated scaffold is a member of the oxadiazole family, known for its diverse biological activities, and serves as a versatile building block in organic synthesis and medicinal chemistry [1][2]. The presence of the fluorine atom imparts unique electronic properties, enhancing its potential for drug discovery and materials science applications [2].

Why 3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-thiol Cannot Be Interchanged with Other 1,2,4-Oxadiazole-5-thiol Analogs


The 3-(3-fluorophenyl) substitution pattern in this oxadiazole scaffold is not functionally equivalent to other common analogs, such as unsubstituted phenyl, 4-chlorophenyl, or 4-methoxyphenyl derivatives. The specific positioning and electronic nature of the fluorine atom on the aryl ring can profoundly alter target binding affinity, selectivity, and overall biological activity [1][2]. For instance, in related 3-aryl-5-aryl-1,2,4-oxadiazole series, the substitution pattern on the 3-aryl ring is critical for determining potency and selectivity against cancer cell lines [3]. Therefore, generic substitution with a different 3-aryl-1,2,4-oxadiazole-5-thiol is likely to result in unpredictable or diminished performance in biological assays.

Quantitative Differentiation of 3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-thiol from Its Closest Analogs


Enhanced Cytotoxicity Against Colorectal Cancer Cells Compared to Unsubstituted Phenyl Analog

The 3-(3-fluorophenyl)-1,2,4-oxadiazole-5-thiol exhibits superior cytotoxicity against HCT116 colorectal cancer cells compared to its unsubstituted phenyl analog. The fluorinated compound achieves an IC50 of 10.5 µM, while the unsubstituted 3-phenyl-1,2,4-oxadiazole-5-thiol is reported to have an IC50 of 17.33 µM in a related assay . This represents a ~40% improvement in potency, highlighting the significant impact of the fluorine substitution on anticancer activity.

Anticancer Cytotoxicity Colorectal Cancer

SAR Inference: 3-Fluorophenyl Substitution Favors Selectivity Over 4-Chlorophenyl in Apoptosis Induction

While direct head-to-head data for the specific 5-thiol analogs is limited, strong class-level SAR from closely related 3,5-diaryl-1,2,4-oxadiazoles provides critical differentiation. Studies show that the 3-aryl substituent profoundly influences anticancer activity and apoptosis induction. For instance, 5-(3-chlorothiophen-2-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole induces apoptosis in T-47D tumor cells with an EC50 of 3614 nM [1]. In contrast, SAR trends indicate that replacing the 4-chlorophenyl with a 3-fluorophenyl group in similar scaffolds alters the molecule's electronic and steric profile, leading to different target engagement and selectivity profiles [2]. This suggests that the 3-(3-fluorophenyl) derivative may offer a distinct selectivity window compared to chlorinated analogs.

Anticancer Apoptosis SAR

Broad-Spectrum Antibacterial Activity Against Drug-Resistant Strains

In vitro assays have demonstrated that 3-(3-fluorophenyl)-1,2,4-oxadiazole-5-thiol possesses broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains [1]. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways [1]. This activity profile is a key differentiator, as many standard 1,2,4-oxadiazole-5-thiol analogs lack reported activity against a similarly broad panel of clinically relevant, drug-resistant pathogens.

Antibacterial Drug Resistance Gram-positive/Gram-negative

Optimal Use Cases for 3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-thiol Based on Empirical Evidence


Lead Optimization in Anticancer Drug Discovery Programs Targeting Colorectal Cancer

Given its demonstrated cytotoxicity against HCT116 colorectal cancer cells (IC50 = 10.5 µM) , 3-(3-fluorophenyl)-1,2,4-oxadiazole-5-thiol is best utilized as a starting scaffold for the development of novel anticancer agents. Its superior potency compared to the unsubstituted phenyl analog (IC50 = 17.33 µM) makes it a prioritized candidate for structure-activity relationship (SAR) studies aimed at further improving potency and selectivity for colorectal and potentially other cancer types.

Development of Next-Generation Antibiotics Against Drug-Resistant Bacteria

The compound's reported broad-spectrum antibacterial activity against drug-resistant strains makes it a promising candidate for antibiotic discovery and development. It can be employed as a core structure for synthesizing focused libraries, with the goal of identifying derivatives with improved minimum inhibitory concentrations (MICs) and favorable pharmacokinetic properties to combat challenging Gram-positive and Gram-negative infections.

Synthesis of Fluorinated Heterocyclic Libraries for Biological Screening

As a fluorinated building block, this compound is ideal for generating diverse chemical libraries enriched with fluorine atoms. The presence of fluorine enhances metabolic stability and membrane permeability, making it a valuable component in the synthesis of analogs for high-throughput screening against a wide array of biological targets, including kinases, proteases, and G-protein coupled receptors [1]. This supports broader drug discovery efforts beyond the initial antimicrobial and anticancer indications.

Mechanistic Studies of Cell Membrane Disruption and Metabolic Inhibition

The reported mechanism of action involving bacterial cell membrane disruption and metabolic pathway inhibition warrants further investigation. This compound can serve as a chemical probe in microbiology research to dissect these pathways in bacteria and potentially in other organisms, contributing to a fundamental understanding of these essential processes.

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